molecular formula C22H28N2O8 B6093630 2,6-Dimethoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol;oxalic acid

2,6-Dimethoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol;oxalic acid

Cat. No.: B6093630
M. Wt: 448.5 g/mol
InChI Key: LNJAKTTXPBVHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol;oxalic acid is a complex organic compound that features a phenolic core with methoxy and piperazine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol undergoes several types of chemical reactions:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety is known to interact with various biological targets, potentially modulating their activity .

Properties

IUPAC Name

2,6-dimethoxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4.C2H2O4/c1-24-17-6-4-16(5-7-17)22-10-8-21(9-11-22)14-15-12-18(25-2)20(23)19(13-15)26-3;3-1(4)2(5)6/h4-7,12-13,23H,8-11,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJAKTTXPBVHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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